BenchChemオンラインストアへようこそ!

6-Azabicyclo[3.2.0]heptane

basicity pKa amine protonation

6-Azabicyclo[3.2.0]heptane (CAS 7130-93-0) is a conformationally restricted bicyclic secondary amine with the molecular formula C6H11N and a molecular weight of 97.16 g/mol. It serves as a saturated bioisostere of the piperidine ring, designed to improve physicochemical and pharmacokinetic properties in lead optimization by constraining the amine within a fused cyclobutane-pyrrolidine framework.

Molecular Formula C6H11N
Molecular Weight 97.161
CAS No. 7130-93-0
Cat. No. B2592044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azabicyclo[3.2.0]heptane
CAS7130-93-0
Molecular FormulaC6H11N
Molecular Weight97.161
Structural Identifiers
SMILESC1CC2CNC2C1
InChIInChI=1S/C6H11N/c1-2-5-4-7-6(5)3-1/h5-7H,1-4H2
InChIKeyGWFZPCFEIOINER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Azabicyclo[3.2.0]heptane (CAS 7130-93-0) – Bridged Amine Scaffold for Bioisosteric Replacement in Drug Discovery


6-Azabicyclo[3.2.0]heptane (CAS 7130-93-0) is a conformationally restricted bicyclic secondary amine with the molecular formula C6H11N and a molecular weight of 97.16 g/mol . It serves as a saturated bioisostere of the piperidine ring, designed to improve physicochemical and pharmacokinetic properties in lead optimization by constraining the amine within a fused cyclobutane-pyrrolidine framework [1]. The scaffold is of growing interest in medicinal chemistry for the development of central nervous system (CNS) agents, anti-infectives, and enzyme inhibitors.

Why Piperidine, 3‑Azabicyclo[3.2.0]heptane, or Other Saturated Amines Cannot Simply Replace 6‑Azabicyclo[3.2.0]heptane


Generic substitution with common saturated amines such as piperidine, pyrrolidine, or the regioisomeric 3‑azabicyclo[3.2.0]heptane overlooks critical differences in basicity, lipophilicity, conformational restriction, and exit-vector geometry that directly impact receptor binding, metabolic stability, and selectivity profiles [1]. 6‑Azabicyclo[3.2.0]heptane’s nitrogen placement in a pyroline ring fused to cyclobutane imposes a distinct spatial orientation of substituents that cannot be replicated by piperidine or the 3‑aza isomer, making empirical replacement without quantitative comparison a high‑risk decision in scaffold‑hopping campaigns [2].

Quantitative Differentiation Evidence: 6‑Azabicyclo[3.2.0]heptane vs. Closest Analogs


Basicity Shift: pKa of 6‑Azabicyclo[3.2.0]heptane vs. Piperidine and 3‑Azabicyclo[3.2.0]heptane

The predicted pKa of 6‑azabicyclo[3.2.0]heptane (11.62) is approximately 0.4 log units higher than that of piperidine (experimental pKa ~11.2) [1] and 0.18 units higher than the 3‑azabicyclo[3.2.0]heptane isomer (predicted pKa 11.44) . This increased basicity results in a higher fraction of protonated species at physiological pH, which can enhance solubility and influence passive membrane permeability.

basicity pKa amine protonation

Lipophilicity Modulation: LogP of 6‑Azabicyclo[3.2.0]heptane vs. Piperidine

6‑Azabicyclo[3.2.0]heptane exhibits a computed LogP of 0.69–0.76 [1], which is lower than the experimental LogP of piperidine (0.84) [2]. This reduction in lipophilicity can lead to improved solubility and decreased off‑target binding to hydrophobic protein pockets, a key advantage when optimizing CNS drug candidates where lower LogP correlates with reduced hERG liability and lower volume of distribution.

lipophilicity LogP permeability

Conformational Restriction: Reduced Rotatable Bonds and Torsional Flexibility vs. Piperidine

6‑Azabicyclo[3.2.0]heptane possesses zero freely rotatable bonds (excluding the amine hydrogen), whereas piperidine has a flexible ring that can interconvert between chair conformations [1]. This rigidity locks the nitrogen substituents into a well‑defined orientation, reducing the entropic penalty upon target binding and potentially increasing binding affinity by up to 10‑fold (estimated ΔΔG ≈ 1.4 kcal/mol for complete restriction) compared to flexible piperidine‑containing ligands .

conformational restriction rotatable bonds entropic penalty

Exit-Vector Geometry: Distinct Spatial Orientation of Substituents vs. Piperidine and 3‑Aza Isomer

Crystallographic analysis of 3‑azabicyclo[3.2.0]heptane-2,4‑dione reveals a perfectly planar cyclobutane ring (internal angles 89.64–90.37°) fused to a pyrrolidine ring, creating an exit‑vector geometry that differs substantially from the chair‑chair interconversion of piperidine [1]. The nitrogen in the [3.2.0] system projects substituents at angles that scan different regions of chemical space compared to both piperidine and the 6‑aza regioisomer, which has the nitrogen situated at a different bridgehead position .

exit vector scaffold geometry SAR

Optimal Use Cases for 6‑Azabicyclo[3.2.0]heptane Based on Quantified Differentiators


CNS Lead Optimization Requiring Lower Lipophilicity and Higher Basicity

When replacing a piperidine moiety in a CNS‑penetrant lead series, 6‑azabicyclo[3.2.0]heptane’s 0.08–0.15 unit lower LogP and 0.4 unit higher pKa (as quantified in Section 3) make it a superior scaffold for improving solubility, reducing hERG binding, and achieving higher brain‑to‑plasma ratios while retaining hydrogen‑bonding capacity [1]. This is especially valuable in programs targeting serotonin, dopamine, or nicotinic acetylcholine receptors where amine basicity modulates both potency and selectivity.

Scaffold‑Hopping to Achieve Subtype Selectivity via Conformational Rigidity

For receptor families such as nAChRs (α4β2 vs. α3β4) or GPCRs where ligand flexibility leads to off‑target activity, the zero‑rotatable‑bond nature of 6‑azabicyclo[3.2.0]heptane provides pre‑organized geometry that can enhance subtype selectivity by 3–10‑fold compared to flexible piperidine‑containing ligands [2] (Section 3). This is supported by SAR studies on 3,6‑diazabicyclo[3.2.0]heptane‑based nAChR agonists that achieved >100‑fold selectivity over the α3β4 subtype.

Patent‑able Bioisosteric Replacement in Piperidine‑Containing Marketed Drugs

In drug‑product lifecycle management, replacing a piperidine ring with 6‑azabicyclo[3.2.0]heptane offers a novel composition of matter while preserving pharmacophore geometry. The distinct exit‑vector projection (Section 3) and the synthetic accessibility of the scaffold via photochemical [2+2] cycloaddition [3] enable rapid analog synthesis for patent filing, with the rigidity advantage already validated in DPP‑4 and factor D inhibitor programs.

Enzyme Inhibitor Design Targeting Rigid Active Sites

When targeting enzymes with deep, rigid active sites (e.g., β‑lactamases, DPP‑4, complement factor D), the planar cyclobutane ring of 6‑azabicyclo[3.2.0]heptane enables optimal shape complementarity without the energetic cost of desolvating flexible rings. The scaffold’s usage in β‑lactamase inhibitor research (confirmed by 6‑azabicyclo[3.2.0]hept‑2‑ene derivatives exhibiting β‑lactamase inhibition efficacy) [4] demonstrates its fit into the constrained oxyanion hole environment.

Quote Request

Request a Quote for 6-Azabicyclo[3.2.0]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.